Lupiwighteone
Descripción
This compound has been reported in Cadophora gregata, Glycyrrhiza uralensis, and other organisms with data available.
has antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCCASGFIOIXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601132953 | |
| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104691-86-3 | |
| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601132953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lupiwighteone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5W46B3BUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lupiwighteone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Spectroscopic Data Analysis of Lupiwighteone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupiwighteone, an isoflavone (B191592) primarily isolated from plants of the Flemingia and Glycyrrhiza genera, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques. The guide is intended to serve as a resource for researchers engaged in the isolation, identification, and quantitative analysis of this promising natural compound.
Spectroscopic Data of this compound
However, based on the known isoflavone structure of this compound, a general outline of the expected spectroscopic data can be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to its distinct structural motifs:
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons on the A and B rings of the isoflavone core. The splitting patterns of these signals (singlets, doublets, triplets) would provide information about the substitution pattern on the aromatic rings.
-
Isoflavone Core Protons: A characteristic singlet for the proton at the C2 position of the γ-pyrone ring.
-
Prenyl Group Protons: Signals corresponding to the vinyl proton, the methylene (B1212753) protons, and the two methyl groups of the 3,3-dimethylallyl (prenyl) substituent.
-
Hydroxyl Protons: Broad singlets corresponding to the phenolic hydroxyl groups, the chemical shifts of which can be influenced by the solvent and concentration.
Expected ¹³C NMR Spectral Features:
The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 170-180 ppm) corresponding to the C4 carbonyl carbon of the γ-pyrone ring.
-
Aromatic and Olefinic Carbons: A series of signals in the region of δ 100-165 ppm for the carbons of the aromatic rings and the double bonds of the isoflavone core and the prenyl group.
-
Aliphatic Carbons: Signals in the upfield region corresponding to the methylene and methyl carbons of the prenyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. A validated HPLC method would provide crucial data for quality control and pharmacokinetic studies.
Expected HPLC Data:
A typical reversed-phase HPLC analysis of this compound would yield a chromatogram with a distinct peak corresponding to the compound. The key quantitative data from a validated HPLC method would include:
-
Retention Time (t_R_): The specific time at which this compound elutes from the column under defined chromatographic conditions.
-
Peak Area/Height: Proportional to the concentration of this compound in the sample, used for quantification against a standard curve.
-
Purity Index: Determined using a photodiode array (PDA) detector to assess the homogeneity of the peak.
Experimental Protocols
Detailed, validated experimental protocols for the NMR and HPLC analysis of this compound are not extensively reported. However, the following sections provide generalized methodologies that can be adapted and validated for the specific analysis of this compound.
NMR Analysis Protocol (General)
-
Sample Preparation:
-
Dissolve an accurately weighed amount of purified this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d_6_, Methanol-d_4_, or Acetone-d_6_) in an NMR tube.
-
The choice of solvent is critical and can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different structural fragments.
-
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals to the structure of this compound.
-
HPLC Analysis Protocol (General Method for Isoflavones)
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Extract this compound from the plant material or dissolve the formulated product in a suitable solvent. The extraction method may involve techniques such as sonication or maceration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for isoflavone analysis.
-
Mobile Phase: A gradient elution is often employed for complex samples. A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the sample matrix.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength (λ_max_) of this compound, which is typically in the range of 250-270 nm for isoflavones.
-
-
Method Validation (as per ICH Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Signaling Pathway
This compound has been reported to exert its anti-cancer effects, at least in part, by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the inhibitory action of this compound.
Conclusion
This compound is a natural product with significant therapeutic potential. A thorough understanding of its spectroscopic properties is essential for its continued development as a pharmaceutical agent. While detailed, publicly available quantitative NMR and HPLC data are currently limited, this guide provides a foundational understanding of the expected spectroscopic characteristics and outlines general methodologies for its analysis. The provided diagrams offer a visual representation of the analytical workflow and a key mechanism of its biological action. It is anticipated that as research on this compound progresses, more comprehensive spectroscopic data will become available, further aiding in its development and application.
Methodological & Application
Application Notes and Protocols for Determining the Cytotoxicity of Lupiwighteone Using MTT and XTT Cell Viability Assays
Introduction
Lupiwighteone, a natural isoflavone, has demonstrated significant anticancer properties across various cancer cell lines.[1][2][3][4][5] Studies have shown that it can decrease the viability of cancer cells by inducing apoptosis through multiple pathways and inhibiting key cell survival signaling cascades. Specifically, this compound has been observed to trigger both caspase-dependent and -independent apoptosis and to suppress the PI3K/Akt/mTOR signaling pathway. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using two common colorimetric cell viability assays: MTT and XTT.
Principles of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured, which correlates to the number of viable cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the XTT salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step. This makes the XTT assay a more streamlined process.
Data Presentation
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on different cancer cell lines after a 48-hour treatment period, as determined by a cell viability assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer (ER+) | 25.8 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 32.5 |
| K562/ADR | Adriamycin-Resistant Leukemia | 15.2 |
| SH-SY5Y | Neuroblastoma | 41.7 |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A suggested concentration range is 0, 5, 10, 20, 40, 80, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the diluted this compound solutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
XTT Assay Protocol for this compound Cytotoxicity
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent to electron-coupling reagent).
-
-
XTT Addition and Incubation:
-
After the desired treatment duration with this compound, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-5 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the water-soluble formazan at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
Visualizations
References
- 1. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lupiwighteone Bioavailability In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo bioavailability of Lupiwighteone, a promising natural compound with anticancer properties. The following sections detail the necessary experimental designs, analytical methods, and data interpretation frameworks required for a thorough pharmacokinetic evaluation.
Introduction to this compound and Bioavailability
This compound, an isoflavonoid, has demonstrated significant potential in preclinical studies, notably through its pro-apoptotic effects in cancer cell lines. It has been shown to induce both caspase-dependent and -independent apoptosis in human breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[1]. Understanding the in vivo bioavailability of this compound is a critical step in its development as a therapeutic agent. Bioavailability data informs dosage, formulation, and potential efficacy.
In vivo bioavailability studies are essential to determine the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action[2]. These studies typically involve the administration of the compound to animal models and subsequent analysis of its concentration in biological fluids over time[3][4].
Key Pharmacokinetic Parameters
The primary goal of an in vivo bioavailability study is to determine key pharmacokinetic parameters. These parameters are derived from the plasma concentration-time curve of the drug.
| Parameter | Description | Units | Importance |
| Cmax | Maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose.[2] | ng/mL or µg/mL | Indicates the rate of absorption and is a key indicator of potential therapeutic effect or toxicity. |
| Tmax | Time at which the Cmax is observed. | hours (h) | Provides information on the rate of drug absorption. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, which reflects the total amount of drug exposure over a given time period. | (ng·h)/mL or (µg·h)/mL | Represents the extent of drug absorption and overall systemic exposure. |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. | hours (h) | Determines the dosing interval and the time it takes to reach steady-state concentrations. |
| F (%) (Absolute Bioavailability) | The fraction of the administered dose of unchanged drug that reaches the systemic circulation. It is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. | % | A critical parameter for determining the appropriate oral dose to achieve a desired systemic exposure. |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo bioavailability studies of this compound. Researchers should adapt these protocols based on their specific experimental goals and available resources.
Animal Model Selection
The choice of animal model is a critical first step. Rodents, such as rats or mice, are commonly used in early-stage pharmacokinetic studies due to their well-characterized physiology and ease of handling. For later-stage preclinical development, larger animal models like dogs or non-human primates may be more representative of human physiology.
Experimental Workflow for In Vivo Bioavailability Study
The following diagram illustrates the general workflow for an in vivo bioavailability study of this compound.
Protocol for Oral Administration and Blood Sampling in Rats
Materials:
-
This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for blood collection
-
Centrifuge
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dosing: Weigh each rat and calculate the appropriate dose of the this compound formulation. Administer the formulation via oral gavage. A typical dose for initial studies might range from 10 to 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately transfer the blood samples into microcentrifuge tubes containing anticoagulant. Centrifuge the samples at 4°C for 10 minutes at 3000 rpm to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Protocol for Intravenous Administration and Blood Sampling in Rats
Materials:
-
This compound formulation for IV injection (e.g., dissolved in a suitable vehicle like a mixture of DMSO, polyethylene (B3416737) glycol, and saline)
-
Sprague-Dawley rats (male, 8-10 weeks old) with jugular vein cannulation
-
Syringes and needles for IV injection and blood collection
-
Microcentrifuge tubes containing anticoagulant
-
Centrifuge
Procedure:
-
Animal Preparation: Use rats with pre-implanted jugular vein cannulas to facilitate both IV administration and blood sampling. Fast the animals overnight with free access to water.
-
Dosing: Administer a single bolus dose of the this compound formulation via the jugular vein cannula. A typical IV dose for bioavailability studies is significantly lower than the oral dose (e.g., 1-5 mg/kg).
-
Blood Sampling: Collect blood samples from the cannula at the following time points: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing and Storage: Follow steps 4 and 5 from the oral administration protocol.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in biological matrices is crucial for obtaining reliable pharmacokinetic data. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.
Protocol for this compound Quantification in Plasma using LC-MS/MS
Materials:
-
Plasma samples from the in vivo study
-
Internal standard (IS) solution (a structurally similar compound not present in the plasma)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution: Start with a low percentage of B and gradually increase to elute this compound and the IS.
-
Flow rate: 0.3 mL/min
-
-
Mass Spectrometry Conditions (Example):
-
Ionization mode: Electrospray ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This compound Signaling Pathway
As mentioned, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key pathway in cell survival and proliferation and is often dysregulated in cancer. Understanding this pathway provides context for the pharmacodynamic effects of this compound.
Data Presentation and Interpretation
All quantitative data from the bioavailability study should be summarized in a clear and concise table for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example Data)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-inf) (ng·h/mL) | t1/2 (h) | F (%) |
| Oral | 20 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculated] |
| Intravenous | 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 100 (by definition) |
Data to be filled in by the researcher upon completion of the experiments.
Interpretation:
-
A low oral bioavailability (F%) may indicate poor absorption, extensive first-pass metabolism, or both.
-
A short half-life (t1/2) might necessitate more frequent dosing.
-
High inter-animal variability in pharmacokinetic parameters could suggest formulation issues or genetic differences in drug metabolism.
Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the in vivo bioavailability of this compound. By carefully designing and executing these studies, researchers can gain critical insights into the pharmacokinetic properties of this promising natural compound, which is essential for its further development as a potential therapeutic agent.
References
- 1. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lupiwighteone Nanoparticle Formulation for In Vivo Drug Delivery
For Research Use Only.
Introduction
Lupiwighteone, a natural isoflavone, has demonstrated significant potential as an anticancer agent in preclinical studies. Research indicates its efficacy in inducing apoptosis and inhibiting critical cell survival pathways in various cancer cell lines, including breast, prostate, and neuroblastoma cells.[1][2][3][4] A key mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Furthermore, this compound has been shown to induce both caspase-dependent and -independent apoptosis. It can also trigger cell cycle arrest and upregulate the expression of apoptosis-related proteins such as Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Despite its promising in vitro activity, the in vivo application of this compound is hindered by challenges common to many flavonoids, such as poor water solubility and limited bioavailability. To overcome these limitations, the formulation of this compound into a nanoparticle-based drug delivery system is proposed. Nanoparticle encapsulation can enhance the solubility, stability, and targeted delivery of therapeutic agents.
These application notes provide a comprehensive overview of a proposed this compound-loaded polymeric nanoparticle formulation and detailed protocols for its synthesis, characterization, and in vivo evaluation in a preclinical cancer model.
Signaling Pathway of this compound
This compound exerts its anticancer effects by modulating several key signaling pathways. The primary pathway inhibited by this compound is the PI3K/Akt/mTOR cascade, a central regulator of cell growth, proliferation, and survival. By downregulating the phosphorylation of Akt and mTOR, this compound disrupts this pathway, leading to decreased cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and Cytochrome C, and activating caspases.
Proposed Formulation: this compound-Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery systems. A PLGA-based nanoparticle formulation is proposed for the in vivo delivery of this compound.
Table 1: Proposed Formulation Composition
| Component | Function | Concentration Range |
| This compound | Active Pharmaceutical Ingredient | 1-5 mg/mL |
| PLGA | Polymer Matrix | 10-50 mg/mL |
| Polyvinyl Alcohol (PVA) | Surfactant/Stabilizer | 0.1-1% (w/v) |
| Acetone (B3395972) | Organic Solvent | q.s. |
| Deionized Water | Aqueous Phase | q.s. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Sonicate the mixture using a probe sonicator to form a nanoemulsion.
-
Solvent Evaporation: Evaporate the acetone from the nanoemulsion using a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
Table 2: Characterization Parameters and Methods
| Parameter | Method | Expected Outcome |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 150-250 nm, PDI < 0.2 |
| Zeta Potential | DLS | -15 to -30 mV |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical shape |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy | > 80% |
| Drug Loading (%) | UV-Vis Spectroscopy | 1-5% |
Encapsulation Efficiency and Drug Loading Calculation:
-
Encapsulation Efficiency (%): [(Total drug - Free drug) / Total drug] x 100
-
Drug Loading (%): [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines an in vivo study to evaluate the antitumor efficacy of the this compound nanoparticle formulation in a tumor xenograft mouse model.
Animal Model:
-
Athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
MDA-MB-231 (human breast cancer)
Experimental Groups:
-
Vehicle Control (Saline)
-
Empty PLGA Nanoparticles
-
Free this compound
-
This compound-Loaded PLGA Nanoparticles
Procedure:
-
Tumor Induction: Subcutaneously inject MDA-MB-231 cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 100 mm³), randomize the mice into the four treatment groups. Administer the respective treatments intravenously or intraperitoneally every three days for a specified duration (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every three days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Table 3: In Vivo Efficacy Endpoints
| Endpoint | Measurement |
| Tumor Growth Inhibition | Comparison of tumor volumes between treatment groups |
| Final Tumor Weight | Comparison of excised tumor weights |
| Body Weight | Monitor for signs of toxicity |
| Histological Analysis | H&E staining to observe tumor necrosis and apoptosis |
| Western Blot Analysis | Expression of proteins in the PI3K/Akt/mTOR pathway |
Experimental Workflow
Disclaimer
The formulation and protocols described in these application notes are proposed based on existing scientific literature regarding flavonoid and nanoparticle drug delivery. As there is limited published research on the in vivo formulation of this compound, these guidelines should be considered a starting point for research and development. Optimization of the formulation and protocols will be necessary for specific applications.
References
- 1. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound induces cell cycle arrest and apoptosis and activates the Nrf2/ARE pathway in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lupiwighteone in Biological Samples using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lupiwighteone in biological matrices, specifically human plasma. This compound, a prenylated isoflavone (B191592) with potential anticancer properties, requires a robust analytical method to support pharmacokinetic and pharmacodynamic studies in drug development. This method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 column with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical investigation of this compound.
Introduction
This compound is a naturally occurring isoflavone found in plants such as Glycyrrhiza glabra.[1] It is a member of the flavonoid family and is structurally characterized as 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one, with a molecular formula of C20H18O5 and a molecular weight of 338.4 g/mol .[2][3] Recent studies have highlighted the pharmacological potential of this compound, particularly its anticancer effects. Research has indicated that this compound can induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. To further investigate its therapeutic potential, a validated bioanalytical method for its quantification in biological samples is essential. This application note provides a detailed protocol for the determination of this compound in human plasma, which can be adapted for other biological tissues.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Genistein (≥98% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
HPLC-grade water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and the internal standard (Genistein) and dissolve each in 1 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50% methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a 1 µg/mL working solution of the internal standard in 50% methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or by using a vacuum concentrator.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% to 90% B17-19 min: 90% B19-20 min: 90% to 30% B20-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | Approximately 260 nm (based on typical isoflavone spectra) |
| Internal Standard | Genistein |
Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining a UV-Vis spectrum of the standard compound. Isoflavones typically exhibit a major absorption band between 240-280 nm.[4]
Method Validation
The bioanalytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA.[5] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%). |
| Precision (Intra- and Inter-day) | RSD ≤ 15% for QC samples (≤ 20% for LLOQ). |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration for QC samples (within ±20% for LLOQ). |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the quantification. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Data Presentation
Calibration Curve Data (Hypothetical)
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| 1000 | 5.100 |
| Linearity (r²) | 0.9995 |
Precision and Accuracy Data (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (RSD%) | Intra-day Accuracy (%) | Inter-day Precision (RSD%) | Inter-day Accuracy (%) |
| LLOQ | 10 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low QC | 30 | 6.2 | 98.7 | 7.8 | 101.5 |
| Mid QC | 300 | 4.5 | 102.1 | 5.9 | 99.3 |
| High QC | 800 | 3.8 | 99.5 | 4.7 | 100.8 |
Pharmacokinetic Data from a Hypothetical Study
The following table illustrates the application of this method in a pharmacokinetic study following a single oral dose of this compound.
| Time (hours) | Plasma Concentration (ng/mL) |
| 0 | 0 |
| 0.5 | 150.2 |
| 1 | 350.8 |
| 2 | 580.5 |
| 4 | 420.1 |
| 8 | 180.6 |
| 12 | 75.3 |
| 24 | 15.1 |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound in plasma.
This compound Signaling Pathway
References
- 1. This compound | CAS:104691-86-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. 5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C20H18O5 | CID 5317480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C20H18O5) [pubchemlite.lcsb.uni.lu]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Notes and Protocols: Lupiwighteone in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evidence for the use of Lupiwighteone, a natural isoflavone, in combination with chemotherapy drugs. The focus is on its potential to overcome multidrug resistance and enhance the efficacy of conventional anticancer agents. Detailed protocols for key experimental assays are provided to facilitate further research in this area.
Introduction
This compound has demonstrated anticancer properties in various cancer cell lines.[1][2][3][4] Of particular interest is its ability to act as a chemosensitizer, potentially reversing multidrug resistance (MDR), a major obstacle in cancer treatment.[2] Preclinical studies have highlighted its synergistic effects when combined with the chemotherapeutic drug Adriamycin (Doxorubicin) in Adriamycin-resistant human leukemia cells.
Data Presentation
While specific quantitative data from the primary studies on the combination of this compound and Adriamycin in K562/ADR cells are not publicly available, the research consistently reports a significant decrease in the half-maximal inhibitory concentration (IC50) for Adriamycin in the presence of this compound. This indicates a potentiation of the cytotoxic effects of the chemotherapy drug.
Table 1: Qualitative Summary of this compound and Adriamycin Combination Efficacy
| Cell Line | Combination | Key Outcome | Reference |
| K562/ADR (Adriamycin-resistant human leukemia) | This compound + Adriamycin | Decreased IC50 of Adriamycin, suggesting reversal of multidrug resistance. |
Mechanism of Action: Overcoming Multidrug Resistance
This compound's ability to reverse Adriamycin resistance in K562/ADR cells is attributed to its modulation of specific signaling pathways. The primary mechanism involves the downregulation of the Cellular Prion Protein (PrPC)-PI3K-Akt and PrPC-Oct4 axis proteins. PrPC has been implicated in tumor progression and chemoresistance. By downregulating this pathway, this compound is thought to restore the cancer cells' sensitivity to Adriamycin.
Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells through both caspase-dependent and -independent mechanisms. In breast cancer cells, it inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. In Adriamycin-resistant leukemia cells, it induces apoptosis via the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and Caspase-3.
Mandatory Visualizations
Caption: this compound signaling pathway in reversing multidrug resistance.
Caption: Experimental workflow for evaluating this compound combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy drug on cancer cells.
Materials:
-
K562/ADR cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Adriamycin stock solution (in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562/ADR cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Adriamycin in culture medium.
-
Treat the cells with varying concentrations of this compound alone, Adriamycin alone, and in combination. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each treatment condition.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound and chemotherapy.
Materials:
-
Treated and untreated K562/ADR cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed K562/ADR cells in 6-well plates and treat with this compound, Adriamycin, or the combination for the desired time.
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PI3K/Akt/mTOR and PrPC-related signaling pathways.
Materials:
-
Treated and untreated K562/ADR cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PrPC, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound shows significant promise as a chemosensitizing agent, particularly in the context of Adriamycin resistance. Its ability to modulate key signaling pathways involved in multidrug resistance and apoptosis provides a strong rationale for further investigation. The protocols outlined above provide a framework for researchers to explore the full potential of this compound in combination with other chemotherapy drugs and in different cancer models. Further studies, including in vivo experiments, are warranted to validate these preclinical findings and to pave the way for potential clinical applications.
References
- 1. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: Establishing a Lupiwighteone-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupiwighteone, a natural isoflavone, has demonstrated significant anti-cancer properties by inducing apoptosis through the inhibition of the PI3K/Akt/mTOR signaling pathway. Furthermore, it has shown potential in reversing multidrug resistance by targeting the PrPC-Oct4 axis. The development of cancer cell lines resistant to this compound is a critical step in understanding the molecular mechanisms of acquired resistance, identifying potential therapeutic co-targets to overcome resistance, and discovering novel biomarkers to predict treatment response.
These application notes provide a comprehensive guide for establishing and characterizing a this compound-resistant cancer cell line. The protocols detailed below outline the intermittent dose-escalation method for resistance induction and subsequent validation and mechanistic studies.
Data Presentation
Table 1: IC50 Values of Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| [Specify Cancer Cell Line, e.g., MCF-7] | [To be determined experimentally] | [To be determined experimentally] | [To be calculated] |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 2: qRT-PCR Analysis of ABC Transporter Gene Expression
| Gene | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| ABCB1 (MDR1) | 1.0 | [To be determined experimentally] | [To be calculated] |
| ABCC1 (MRP1) | 1.0 | [To be determined experimentally] | [To be calculated] |
| ABCG2 (BCRP) | 1.0 | [To be determined experimentally] | [To be calculated] |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Protein | Parental Cell Line (Relative Densitometry) | Resistant Cell Line (Relative Densitometry) | Fold Change |
| p-Akt (Ser473) | 1.0 | [To be determined experimentally] | [To be calculated] |
| Total Akt | 1.0 | [To be determined experimentally] | [To be calculated] |
| p-mTOR (Ser2448) | 1.0 | [To be determined experimentally] | [To be calculated] |
| Total mTOR | 1.0 | [To be determined experimentally] | [To be calculated] |
| PrPC | 1.0 | [To be determined experimentally] | [To be calculated] |
| Oct4 | 1.0 | [To be determined experimentally] | [To be calculated] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Line using Intermittent Exposure
This protocol describes a stepwise method for generating a this compound-resistant cancer cell line by exposing the cells to gradually increasing concentrations of the drug with intermittent recovery periods.[1][2][3][4][5]
1.1. Determination of Initial IC50 of Parental Cell Line:
- Seed the parental cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
- Treat the cells with a series of increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48-72 hours.
- Perform an MTT assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).
1.2. Intermittent Dose Escalation:
- Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 or IC30 value determined in step 1.1.
- After 48-72 hours of exposure, replace the drug-containing medium with a fresh, drug-free medium and allow the surviving cells to recover and proliferate until they reach 70-80% confluency.
- Passage the cells and continue to culture them in the presence of the same concentration of this compound for another 2-3 passages.
- Gradually increase the concentration of this compound by approximately 1.5 to 2-fold.
- Repeat the cycle of treatment, recovery, and dose escalation for several months. It is recommended to cryopreserve cells at each stage of increased drug concentration.
- A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.
1.3. Validation of Resistance:
- Determine the IC50 of the established resistant cell line and the parental cell line simultaneously using the MTT assay (Protocol 2).
- Calculate the Resistance Index (RI) as indicated in Table 1. An RI significantly greater than 1 confirms resistance.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.
2.1. Materials:
- 96-well plates
- Parental and resistant cancer cells
- Complete cell culture medium
- This compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
2.2. Procedure:
- Seed cells in 96-well plates as described in step 1.1.1.
- The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
- Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Leave the plates at room temperature in the dark for 2 hours.
- Record the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
This protocol is for analyzing the expression levels of key ABC transporter genes associated with multidrug resistance.
3.1. Materials:
- Parental and resistant cancer cells
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qRT-PCR instrument
- Validated primer pairs for human ABCB1, ABCC1, ABCG2, and a housekeeping gene (e.g., GAPDH).
3.2. Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| ABCB1 (MDR1) | GCTGTCAAGGAAGCCAATGCCT | TGCAATGGCGATCCTCTGCTTC | |
| ABCC1 (MRP1) | CCGTGTACTCCAACGCTGACAT | ATGCTGTGCGTGACCAAGATCC | |
| ABCG2 (BCRP) | [To be sourced from validated supplier e.g., OriGene HP208088] | [To be sourced from validated supplier e.g., OriGene HP208088] | |
| GAPDH | GTGGTCTCCTCTGACTTCAACA | CTCTTCCTCTTGTGCTCTTGCT |
3.3. Procedure:
- Extract total RNA from parental and resistant cells using a commercial kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using SYBR Green master mix and the specified primers. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
- Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Western Blotting for Signaling Proteins
This protocol is for assessing the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR and PrPC-Oct4 pathways.
4.1. Materials:
- Parental and resistant cancer cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-PrPC, anti-Oct4, and a loading control like anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
4.2. Procedure:
- Lyse parental and resistant cells in RIPA buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for establishing a resistant cell line.
Discussion of Potential Resistance Mechanisms
The development of resistance to this compound may involve several molecular alterations. Based on its known mechanisms of action, potential resistance pathways include:
-
Upregulation of ABC Transporters: Increased expression of efflux pumps such as P-glycoprotein (ABCB1/MDR1), MRP1 (ABCC1), and BCRP (ABCG2) can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in the PI3K/Akt/mTOR Pathway:
-
Feedback loop activation: Inhibition of PI3K/Akt can lead to the activation of compensatory signaling pathways, such as the MAPK pathway, through the upregulation of receptor tyrosine kinases (RTKs).
-
Mutations in pathway components: Acquired mutations in PIK3CA or loss of PTEN function can lead to the constitutive activation of the pathway, rendering it less sensitive to inhibition.
-
Activation of parallel survival pathways: Cancer cells may upregulate alternative survival pathways to bypass the effects of PI3K/Akt/mTOR inhibition.
-
-
Dysregulation of the PrPC-Oct4 Axis:
-
Overexpression of PrPC and Oct4: Increased levels of cellular prion protein (PrPC) can stabilize the transcription factor Oct4, a key regulator of cancer stemness and drug resistance.
-
Activation of downstream targets of Oct4: Oct4 can promote the expression of genes involved in cell survival, self-renewal, and drug resistance.
-
The characterization of the established this compound-resistant cell line using the provided protocols will help elucidate the specific mechanisms of resistance in the chosen cancer model. This knowledge is invaluable for the rational design of combination therapies to overcome resistance and improve the clinical efficacy of this compound.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Lupiwighteone Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Lupiwighteone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a natural isoflavone (B191592) compound with demonstrated anticancer and anti-angiogenic properties.[1] Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro experiments, potentially causing the compound to precipitate in cell culture media. Such precipitation can result in inaccurate dosing and unreliable experimental outcomes.
Q2: What are the primary solvents for dissolving this compound for cell culture experiments?
A2: The most common primary solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays is dimethyl sulfoxide (B87167) (DMSO).[1] Ethanol can also be used. The general approach is to prepare a concentrated stock solution in one of these organic solvents, which is then serially diluted to the final working concentration in the aqueous cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While some robust cell lines may tolerate up to 1% DMSO, it is strongly recommended to keep the final concentration at or below 0.5%, with an ideal target of 0.1% or less.[1] It is always best practice to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to ensure that the observed effects are due to the compound and not the solvent.
Q4: My this compound solution precipitates immediately when I add it to the cell culture medium. What is happening and how can I prevent it?
A4: This phenomenon, often called "crashing out," occurs when the concentrated DMSO stock is rapidly diluted in the aqueous medium, causing the poorly soluble compound to exceed its solubility limit and precipitate. To prevent this, you can try the following:
-
Use pre-warmed media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Gentle mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and even dispersion.
Q5: The media containing this compound looks fine initially, but I see a precipitate after a few hours or a day in the incubator. What causes this delayed precipitation?
A5: Delayed precipitation can be caused by several factors, including:
-
Changes in media pH: The pH of the culture medium can shift over time due to cellular metabolism, which may affect the solubility of the compound.
-
Interaction with media components: this compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes.
-
Temperature fluctuations: Although the incubator maintains a constant temperature, slight fluctuations can occur, which may impact solubility over longer periods.
To mitigate this, ensure your stock solution is fully solubilized before use and consider preparing fresh working solutions for long-term experiments.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Problem: The this compound powder is not fully dissolving in the chosen solvent (e.g., DMSO).
-
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration may be too high. Try adding more solvent to decrease the concentration.
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortexing/Sonication: Vortex the solution vigorously. If it still doesn't dissolve, brief sonication in a water bath sonicator can help break up aggregates and facilitate dissolution.
-
Issue 2: Determining the Maximum Soluble Concentration in Media
-
Problem: You are unsure of the highest concentration of this compound that will remain in solution in your specific cell culture media.
-
Recommended Protocol: Perform a kinetic solubility test.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
In a 96-well plate, add your complete cell culture medium to a series of wells.
-
Create a serial dilution of your this compound stock in the media, ensuring the final DMSO concentration remains constant and non-toxic (e.g., 0.5%).
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation at various time points (e.g., 1, 4, and 24 hours). The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
-
Data Presentation
Table 1: Recommended Maximum Final Concentrations of Co-solvents in Cell Culture Media
| Solvent | Recommended Maximum Concentration | Ideal Target Concentration |
| DMSO | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) |
| Ethanol | ≤ 0.5% (v/v) | ≤ 0.1% (v/v) |
Note: These are general recommendations. The specific tolerance can vary between cell lines. It is always advisable to run a solvent toxicity control.
Table 2: Solubility Enhancement Techniques for this compound
| Technique | Principle | Expected Improvement |
| Co-solvency | Using a water-miscible organic solvent (e.g., DMSO, ethanol) to increase the solubility of a hydrophobic compound in an aqueous solution. | Moderate to High |
| Complexation with Cyclodextrins | Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin, thereby increasing its apparent water solubility. | High |
| pH Adjustment | Altering the pH of the medium to ionize the compound, which can increase its solubility. (Note: This may not be suitable for cell-based assays as it can affect cell viability). | Variable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
-
Materials:
-
This compound powder
-
Cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (pre-warmed to 37°C)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 338.36 g/mol . To make 1 mL of a 10 mM stock solution, you would need 0.338 mg of this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Procedure for Preparing Working Solution (e.g., 10 µM):
-
Thaw a vial of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mix immediately by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS at a desired concentration (e.g., 10% w/v).
-
Slowly add the this compound powder to the stirring HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution is a stock of the this compound-cyclodextrin inclusion complex, which can be further diluted in cell culture medium.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
References
Technical Support Center: Troubleshooting High Background in Lupiwighteone Western Blots
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for resolving high background issues encountered during Western blot analysis of Lupiwighteone's effects on cellular pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in Western blots when studying this compound?
High background in Western blotting is a common issue that can obscure results. The primary causes are generally related to the technique itself rather than a specific interaction with this compound. The most frequent culprits include:
-
Insufficient Blocking: The blocking step is crucial for preventing the non-specific binding of antibodies to the membrane. If this step is incomplete, antibodies can adhere to unoccupied spaces, leading to a high background signal.[1][2][3]
-
Incorrect Antibody Concentration: Using excessive amounts of the primary or secondary antibody is a very common reason for high background.[2][4] Excess antibody can bind non-specifically to the membrane and other proteins.
-
Inadequate Washing: Washing steps are designed to remove unbound antibodies. If washing is insufficient in duration, volume, or frequency, excess antibodies will remain on the blot, causing a high background.
-
Membrane Issues: The choice of membrane (PVDF or nitrocellulose) can influence background levels. Furthermore, allowing the membrane to dry out at any point during the process can lead to irreversible, non-specific antibody binding.
-
Contaminated Buffers: Bacterial or particulate contamination in buffers can settle on the membrane, creating a speckled or uneven background.
-
Overexposure: Exposing the blot for too long during the imaging process, particularly with sensitive chemiluminescent substrates, can result in a uniformly high background.
Q2: My background is uniformly high. Could the blocking step be the problem?
Yes, insufficient blocking is a primary cause of uniform background. Here's how to troubleshoot it:
-
Optimize Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA). If you are having issues with one, consider switching to the other. For detecting phosphorylated proteins, which is relevant when studying pathways like PI3K/Akt affected by this compound, BSA is generally preferred as milk contains phosphoproteins (e.g., casein) that can interfere with the assay.
-
Adjust Concentration and Time: A typical blocking solution contains 3-5% (w/v) of the blocking agent in a buffer such as TBST (Tris-Buffered Saline with 0.1% Tween-20). If the background is high, you can try increasing the concentration of the blocking agent. You can also extend the blocking time, for instance, from 1 hour at room temperature to 2 hours, or even overnight at 4°C with gentle agitation.
-
Ensure Freshness: Always use freshly prepared blocking buffer. Bacterial growth in older buffers can contribute to high background.
Q3: I'm observing non-specific bands along with a dark background. Are my antibodies the issue?
Yes, both primary and secondary antibodies can significantly contribute to high background and non-specific bands.
-
Titrate Your Antibodies: The manufacturer's recommended dilution is a starting point. It is essential to perform a titration (a dilution series) for both your primary and secondary antibodies to determine the optimal concentration that yields a strong, specific signal with minimal background.
-
Incubation Time and Temperature: High incubation temperatures can increase non-specific binding. Consider performing the antibody incubation overnight at 4°C instead of for a shorter duration at room temperature.
-
Secondary Antibody Control: To isolate the source of the problem, run a control blot where the primary antibody incubation step is omitted. If you still observe a high background, the secondary antibody is likely binding non-specifically. In this case, consider using a pre-adsorbed secondary antibody.
Q4: Can the washing procedure be optimized to reduce background?
Absolutely. Inadequate washing is a frequent cause of high background.
-
Increase Wash Duration and Volume: Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane. Increase the number and duration of your wash steps. A common protocol involves washing 3-5 times for 5-10 minutes each with gentle agitation.
-
Add Detergent: Including a detergent like Tween-20 in your wash buffer (e.g., TBST) is critical for reducing non-specific interactions. The typical concentration is 0.05-0.1%.
Troubleshooting Guide: High Background
Use the following table to diagnose and resolve high background issues in your this compound Western blots.
| Observation | Potential Cause | Recommended Solution |
| Uniformly High Background | Insufficient Blocking | Increase blocking agent concentration (e.g., from 3% to 5% BSA or non-fat milk). Extend blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Switch blocking agent (e.g., from milk to BSA, especially for phospho-antibodies). |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal dilution. Start with a higher dilution than recommended by the manufacturer. | |
| Inadequate washing | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 5-10 minutes). Ensure sufficient wash buffer volume to cover the membrane. | |
| Overexposure | Reduce the exposure time during imaging. If using ECL, ensure the substrate has not been on the membrane for too long. | |
| Speckled or Blotchy Background | Contaminated buffers | Prepare fresh buffers. Filter buffers to remove particulates. |
| Aggregated antibodies | Centrifuge antibody vials before use to pellet aggregates. Filter diluted antibody solutions. | |
| Uneven blocking or washing | Ensure the membrane is fully submerged and agitated during all blocking, incubation, and washing steps. | |
| Membrane dried out | Do not allow the membrane to dry out at any stage of the process. | |
| Non-specific Bands | Primary antibody concentration too high | Decrease the concentration of the primary antibody. |
| Secondary antibody cross-reactivity | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. | |
| Sample degradation | Prepare fresh lysates and always include protease inhibitors. | |
| Too much protein loaded | Reduce the amount of total protein loaded per lane. |
Experimental Protocols
Standard Western Blot Protocol
-
Protein Lysis & Quantification: Lyse cells treated with this compound using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel suitable for the molecular weight of the target protein. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Activate PVDF membranes in methanol (B129727) for 1-2 minutes prior to transfer.
-
Blocking: Block the membrane in 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature with constant, gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer. This is typically done overnight at 4°C with agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with agitation.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature with agitation.
-
Final Washes: Repeat the washing step (Step 6) three more times.
-
Detection: Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Antibody Titration Protocol (Dot Blot Method)
This is a quick method to determine the optimal antibody concentrations without running multiple full Western blots.
-
Prepare Membrane: Cut a nitrocellulose or PVDF membrane into small strips.
-
Spot Antigen: Apply a consistent, small amount (e.g., 1-2 µg) of your control lysate onto a single spot on each strip. Let the spots dry completely.
-
Block: Block all strips in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000). Incubate each strip in a different primary antibody dilution for 1 hour at room temperature.
-
Wash: Wash all strips 3 times for 5 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate all strips in the same, standard dilution of your secondary antibody for 1 hour at room temperature.
-
Wash and Detect: Perform final washes and proceed with ECL detection as you would for a standard Western blot. The dilution that gives a strong signal with the lowest background is optimal. Repeat the process by varying secondary antibody dilutions while keeping the primary antibody at its now-determined optimal concentration.
Visualizations
References
Technical Support Center: Optimizing Lupiwighteone Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lupiwighteone in cell culture experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of this potent isoflavone (B191592).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in cell culture?
A1: this compound is a naturally occurring isoflavone compound.[1] In cell culture, it is primarily investigated for its anti-cancer properties.[1][2] Studies have shown that it can induce programmed cell death (apoptosis) and inhibit the proliferation of various cancer cell lines, including breast, prostate, neuroblastoma, and leukemia cells.[1][3]
Q2: What is the known mechanism of action for this compound?
A2: this compound has been shown to induce both caspase-dependent and -independent apoptosis in cancer cells. Its primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth and survival. By downregulating key proteins in this pathway, this compound can effectively trigger cell death in cancer cells.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is a hydrophobic compound with low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). To maintain cell viability, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% or lower being ideal for most cell lines.
Q4: What are typical working concentrations of this compound for cell culture experiments?
A4: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The following table summarizes effective concentrations from various studies.
| Cell Line | Cancer Type | Effective Concentration (µM) | Treatment Duration | Observed Effect |
| MCF-7 | Breast Cancer | Not specified | Not specified | Decreased cell viability |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Decreased cell viability |
| K562/ADR | Leukemia (drug-resistant) | Not specified | Not specified | Decreased IC50 of Adriamycin |
| DU-145 | Prostate Cancer | Not specified | Not specified | Antiproliferative activity |
| SH-SY5Y | Neuroblastoma | Not specified | Not specified | Anticancer and cancer preventive effects |
Note: Specific IC50 values for this compound are not consistently reported across the literature. The "effective concentrations" listed are based on qualitative descriptions of anti-cancer activity. Researchers should determine the precise IC50 for their experimental system.
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: Due to its hydrophobic nature, this compound can precipitate when diluted in aqueous-based culture media.
-
Solution:
-
Optimize Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a serial dilution, pre-mixing the DMSO stock with a small volume of medium before adding it to the final well.
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) can be tested for their ability to improve solubility, always ensuring the final solvent concentration is non-toxic to the cells.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: Several factors can contribute to variability when working with isoflavones.
-
Solution:
-
Phenol (B47542) Red Interference: Many cell culture media contain phenol red, a pH indicator that can have weak estrogenic effects. For studies involving hormone-sensitive pathways, it is advisable to use phenol red-free medium.
-
Serum Components: Fetal Bovine Serum (FBS) contains endogenous steroids that may mask the effects of isoflavones. Using charcoal-stripped FBS, which has been treated to remove these hormones, is recommended for such studies.
-
Compound Stability: Isoflavones can degrade in aqueous solutions over time. Prepare fresh dilutions from your stock solution immediately before each experiment.
-
Issue 3: High background or false positives in cytotoxicity assays.
-
Cause: Components of the culture medium or the compound itself can interfere with certain assays.
-
Solution:
-
MTT Assay Considerations: Serum and phenol red in the culture medium can generate background signals in an MTT assay. It is recommended to include a background control containing the medium with the highest concentration of your compound but without cells.
-
Solvent Control: Always include a vehicle control in your experiments. This should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on cell viability.
-
Issue 4: No significant effect on cell viability is observed.
-
Cause: The lack of a cytotoxic effect could be due to several factors.
-
Solution:
-
Dose and Duration: The effects of isoflavones are often dose-dependent and time-dependent. Conduct a comprehensive dose-response and time-course experiment to identify the optimal conditions for your cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to anti-cancer agents. It is possible your chosen cell line is resistant to the effects of this compound. Consider testing a panel of cell lines if feasible.
-
Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for investigating the effects of this compound on a cancer cell line.
This compound Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Lupiwighteone Stability in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of lupiwighteone in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be in standard cell culture media?
Q2: What are the common degradation pathways for flavonoids in aqueous solutions like cell culture media?
A2: Flavonoids can be susceptible to oxidation and hydrolysis. The presence of hydroxyl groups on the flavonoid rings can make them prone to oxidation, which can be accelerated by factors like light and the presence of metal ions in the medium. The glycosidic bonds in flavonoid glycosides can also be subject to hydrolysis, leading to the formation of aglycones and sugar moieties.
Q3: How can I prepare and store this compound stock solutions to maximize stability?
A3: For maximal stability, it is recommended to prepare high-concentration stock solutions of this compound in a suitable organic solvent, such as DMSO, and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light. When preparing working solutions in cell culture media, dilute the stock solution immediately before use.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, various components in cell culture media can influence compound stability. For instance, serum contains enzymes that may metabolize the compound. The bicarbonate buffering system and exposure to atmospheric CO2 can affect the pH of the medium, which in turn can impact the stability of pH-sensitive compounds. Some vitamins and amino acids in the media can also degrade over time, potentially interacting with the compound of interest.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium at the intended concentration and incubation time. Prepare fresh working solutions for each experiment. |
| Lower than expected bioactivity of this compound. | The actual concentration of active this compound is lower than the nominal concentration due to degradation. | Determine the half-life of this compound in your experimental setup. Consider replenishing the medium with freshly prepared this compound at appropriate intervals for long-term experiments. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Degradation products of this compound are being detected. | Characterize the degradation products if possible, as they may have their own biological activities that could confound the experimental results. |
| Precipitation of the compound in the cell culture medium. | Poor solubility of this compound at the working concentration. | Check the solubility of this compound in the cell culture medium. It may be necessary to adjust the final concentration or the amount of organic solvent (e.g., DMSO) in the final working solution. Ensure the final solvent concentration is not toxic to the cells. |
Experimental Protocol for Determining this compound Stability
This protocol outlines a general method for assessing the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO2)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the pre-warmed cell culture medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal and consistent across all samples.
-
Immediately after preparation (T=0), take an aliquot of the this compound-containing medium, and store it under conditions that will prevent degradation (e.g., -80°C) until analysis. This will serve as your reference sample.
-
Dispense the remaining medium into sterile, light-protected tubes or wells of a plate.
-
Incubate the samples under standard cell culture conditions.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator and store it immediately at -80°C until analysis.
-
Once all samples are collected, analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Hypothetical Stability Data of a this compound-like Compound
Disclaimer: The following data is hypothetical and intended for illustrative purposes only, as specific stability data for this compound was not found in the initial search.
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 4 | 88% | 85% |
| 8 | 75% | 70% |
| 12 | 65% | 58% |
| 24 | 45% | 35% |
| 48 | 20% | 15% |
| 72 | <10% | <5% |
Visualizations
Caption: Workflow for assessing compound stability in cell culture media.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. Understanding the Composition, Biosynthesis, Accumulation and Transport of Flavonoids in Crops for the Promotion of Crops as Healthy Sources of Flavonoids for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Lupiwighteone in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lupiwighteone in cellular models. The focus is on identifying and managing potential off-target effects to ensure the reliability and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound, a natural isoflavone, is primarily recognized for its anti-cancer properties. It has been shown to induce both caspase-dependent and -independent apoptosis in cancer cells. A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Additionally, this compound has been observed to reverse multidrug resistance in certain cancer cell lines.[2][3][4]
Q2: What are the potential off-target effects of this compound?
A2: As a flavonoid, this compound has the potential to interact with a variety of cellular targets beyond its primary mechanism of action. While specific off-target interactions for this compound are not extensively documented in publicly available literature, flavonoids, in general, can interact with a range of proteins, including other kinases and enzymes, due to their chemical structure. These unintended interactions can lead to ambiguous experimental results or cellular toxicity unrelated to the inhibition of the PI3K/Akt/mTOR pathway.
Q3: Why am I observing cytotoxicity in my experiments at concentrations expected to be selective?
A3: High levels of cytotoxicity, even at concentrations where this compound is expected to be selective, could be due to several factors:
-
Off-target kinase inhibition: this compound might be inhibiting other essential kinases, leading to cell death.
-
Cell line-specific sensitivity: The particular cell line you are using may have unique dependencies on pathways that are affected by off-target activities of this compound.
-
Compound purity and stability: Impurities in the compound batch or degradation of the compound over time can lead to unexpected biological activity.
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence the observed cytotoxicity.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: Distinguishing between on-target and off-target effects is crucial for validating your findings. Several experimental strategies can be employed:
-
Use of a structurally unrelated inhibitor: If another compound with a different chemical structure that also targets the PI3K/Akt/mTOR pathway produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: If possible, overexpressing a constitutively active downstream effector of the PI3K/Akt/mTOR pathway (e.g., a constitutively active form of Akt) could rescue the on-target effects.
-
Dose-response analysis: The potency of this compound in producing the observed phenotype should correlate with its potency in inhibiting the PI3K/Akt/mTOR pathway.
-
Control cell lines: Utilize cell lines where the PI3K/Akt/mTOR pathway is not the primary driver of the phenotype being studied.
Troubleshooting Guides
Issue 1: High background or inconsistent results in biochemical or cellular assays.
-
Possible Cause: The compound may be precipitating out of solution at the concentrations used, leading to non-specific effects or inconsistent results.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the media containing this compound for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or assay performance on its own.
-
Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range where the compound is soluble and active.
-
Issue 2: Observed phenotype does not align with known downstream effects of PI3K/Akt/mTOR inhibition.
-
Possible Cause: This is a strong indicator of potential off-target effects.
-
Troubleshooting Steps:
-
Kinase Profiling: If resources permit, perform a kinase selectivity screen to identify other kinases that are inhibited by this compound at the effective concentrations.
-
Western Blot Analysis of Other Pathways: Investigate the phosphorylation status of key proteins in other major signaling pathways (e.g., MAPK/ERK, JAK/STAT) to see if they are being inadvertently modulated.
-
Washout Experiment: Perform a washout experiment (see detailed protocol below) to determine if the effect is reversible. Reversible effects are more likely to be due to off-target binding, especially if the on-target interaction is expected to be of high affinity and long residence time.
-
Data Presentation
Table 1: Example IC50 Values of Flavonoid Compounds in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Compound 11 | 3.03 ± 1.5 | [5] |
| Compound 30a | 9.59 ± 0.7 | |||
| Compound C1 | 2.5 ± 0.50 (48h) | |||
| MDA-MB-231 | Breast Adenocarcinoma | Compound 11 | 11.90 ± 2.6 | |
| Compound 30a | 12.12 ± 0.54 | |||
| JWB1 (3) | 2.94 (24h) | |||
| K562/ADR | Adriamycin-resistant Leukemia | This compound + Adriamycin | Decreased vs Adriamycin alone | |
| SH-SY5Y | Neuroblastoma | Not Specified | - | |
| A549 | Lung Carcinoma | Lansoprazole | 217 (72h) | |
| CACO-2 | Colorectal Adenocarcinoma | Lansoprazole | 272 (72h) | |
| PANC-1 | Pancreatic Cancer | Lansoprazole | 181 (72h) |
Table 2: Example Cytotoxicity of Compounds on Normal Human Cell Lines
| Cell Line | Cell Type | Compound | IC50 (µM) | Reference |
| WRL-68 | Normal Human Hepatic | Compound C1 | >30 (48h) | |
| HFF-1 | Human Foreskin Fibroblast | Fe3O4 and Fe3O4@Ag NPs | Non-cytotoxic at tested concentrations | |
| HaCaT | Human Keratinocyte | Curcumin | 19.4 (24h) |
Note: This data is intended to serve as an example of how to present cytotoxicity data in normal cell lines to assess the selectivity of a compound.
Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility of Effects
This protocol is designed to determine if the cellular effects of this compound are reversible, which can help distinguish between high-affinity, long-residence on-target effects and more transient, lower-affinity off-target interactions.
Materials:
-
Cells of interest plated in appropriate culture vessels
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for viability assays)
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the course of the experiment. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with this compound at the desired concentration for a specified period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with a generous volume of pre-warmed, sterile PBS.
-
Add fresh, pre-warmed complete culture medium that does not contain this compound.
-
-
Time Course Analysis: Collect samples for your downstream assay (e.g., cell viability, Western blot) at various time points after the washout (e.g., 0h, 2h, 6h, 24h). The "0h" time point should be collected immediately after the washout procedure.
-
Continuous Treatment Control: In parallel, maintain a set of wells with continuous this compound treatment for the entire duration of the experiment to serve as a positive control for the compound's effect.
-
Data Analysis: Compare the results from the washout samples to the continuous treatment and vehicle control samples. A return to the baseline (vehicle control) state in the washout samples indicates a reversible effect.
Protocol 2: Dose-Response Curve Analysis
This protocol outlines the steps for generating a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
Reagents for viability or functional assay (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 1:2 or 1:3 serial dilution to cover a wide concentration range.
-
Compound Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and a positive control for cell death if applicable.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the chosen viability or functional assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability or activity).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 or EC50 value.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a washout experiment.
Caption: Logical workflow for distinguishing on-target vs. off-target effects.
References
- 1. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Lupiwighteone and Genistein: A Comparative Analysis of Anticancer Properties
A detailed examination of the experimental data on the anticancer activities of the isoflavones Lupiwighteone and genistein (B1671435), focusing on their mechanisms of action and inhibitory concentrations.
Introduction
This compound and genistein, both naturally occurring isoflavones, have garnered significant attention in cancer research for their potential as therapeutic agents. While genistein is a well-documented phytoestrogen with a broad spectrum of anticancer activities, this compound is an emerging compound with promising, albeit less extensively studied, antitumor properties. This guide provides a comparative analysis of their anticancer activities, supported by experimental data on their mechanisms of action and cytotoxic effects on various cancer cell lines.
Comparative Anticancer Activity: A Look at the Data
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and genistein across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Data Not Available | |
| MDA-MB-231 (Breast Cancer) | Data Not Available | ||
| K562/ADR (Drug-Resistant Leukemia) | Decreases Adriamycin IC50 | [1][2][3] | |
| Genistein | MCF-7 (Breast Cancer) | 33.33 (48h) | [4] |
| 25 (72h) | |||
| MDA-MB-231 (Breast Cancer) | 45.83 (48h) | ||
| 37.50 (72h) | |||
| T-47D (Breast Cancer) | 4.6 - 8.7 | ||
| HT-29 (Colon Cancer) | ~30-50 | ||
| SW480 (Colon Cancer) | ~50-62 | ||
| SW620 (Colon Cancer) | ~36-50 |
Mechanisms of Anticancer Action: A Tale of Two Isoflavones
Both this compound and genistein exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound: Targeting the PI3K/Akt/mTOR Pathway
Experimental evidence suggests that this compound's primary anticancer mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, this compound can induce apoptosis, or programmed cell death, in cancer cells. Furthermore, studies have indicated its potential in overcoming multidrug resistance in leukemia cells by downregulating the PrPC-PI3K-Akt and PrPC-Oct4 signaling axes.
This compound's inhibition of the PI3K/Akt/mTOR pathway.
Genistein: A Multi-Targeted Approach
Genistein exhibits a more pleiotropic anticancer activity, targeting a wider array of signaling pathways. Its mechanisms of action include:
-
PI3K/Akt/mTOR Pathway Inhibition: Similar to this compound, genistein can suppress this key survival pathway.
-
MAPK/ERK Pathway Modulation: Genistein can interfere with the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
-
NF-κB Inhibition: By blocking the NF-κB signaling pathway, genistein can reduce inflammation and inhibit cancer cell survival and invasion.
-
Modulation of Apoptosis and Cell Cycle: Genistein can induce apoptosis by regulating the expression of pro- and anti-apoptotic proteins and can cause cell cycle arrest at various phases.
-
Inhibition of Angiogenesis and Metastasis: Genistein has been shown to inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).
Genistein's multi-targeted anticancer mechanisms.
Experimental Protocols
The evaluation of the anticancer activity of this compound and genistein typically involves a series of in vitro experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.
Experimental workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or genistein. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well.
-
Formazan Formation: The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Analysis of Signaling Pathways (Western Blotting)
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It is used to identify changes in the expression levels of key proteins involved in signaling pathways upon treatment with a compound.
Key Steps:
-
Protein Extraction: Cancer cells are treated with the compound of interest, and then the total protein is extracted.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
Both this compound and genistein demonstrate significant anticancer properties, albeit through partially overlapping and distinct mechanisms. Genistein is a well-established, multi-targeted agent with a broad range of activities against various cancers. This compound, while less characterized, shows promise, particularly in its ability to inhibit the critical PI3K/Akt/mTOR survival pathway and to potentially overcome multidrug resistance. The lack of comprehensive IC50 data for this compound highlights the need for further quantitative studies to fully elucidate its potency and therapeutic potential in comparison to well-characterized isoflavones like genistein. Future research should focus on head-to-head comparative studies to better understand their relative efficacy and to identify cancer types that may be particularly susceptible to their individual or combined therapeutic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Development and Characterization of Ibrutinib-Loaded Ethylcellulose-Based Nanosponges: Cytotoxicity Assay against MCF-7 Cell Lines [mdpi.com]
Unveiling the Impact of Lupiwighteone on the PI3K/Akt Signaling Pathway: A Comparative Analysis
For Immediate Release
A deep dive into the molecular mechanisms of Lupiwighteone reveals its potent inhibitory effects on the PI3K/Akt signaling pathway, a critical mediator in cancer cell proliferation and survival. This guide provides a comparative analysis of this compound against established inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a pivotal pathway that, when dysregulated, is a major driver of tumorigenesis. Consequently, it has become a significant focus for the development of targeted cancer therapies. This compound, a natural isoflavone, has emerged as a promising compound that exerts its anti-cancer effects through the modulation of this pathway. Studies have demonstrated that this compound treatment leads to a decrease in the viability of breast cancer cells, such as MCF-7 and MDA-MB-231, and induces apoptotic cell death.[1] This is achieved through the inhibition of key components of the PI3K/Akt/mTOR signaling pathway, including the downregulation of PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR).[1]
This comparison guide offers a quantitative look at the efficacy of this compound in comparison to other well-established PI3K/Akt pathway inhibitors, providing valuable data for researchers exploring novel therapeutic strategies.
Comparative Efficacy of PI3K/Akt Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected alternative inhibitors targeting the PI3K/Akt pathway. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a key measure of a compound's potency.
| Inhibitor | Target(s) | Cell Line | IC50 (µM) |
| This compound | PI3K/Akt/mTOR | DU-145 (Prostate Cancer) | 23.7[2] |
| SGC-7901 (Gastric Cancer) | 21[2] | ||
| Alpelisib (BYL-719) | PI3Kα | MCF-7 (Breast Cancer) | 0.25 - 0.6[3] |
| MDA-MB-231 (Breast Cancer) | Not specified | ||
| Capivasertib (AZD5363) | Pan-Akt (Akt1/2/3) | MDA-MB-231 (Breast Cancer) | 60.52 |
| MCF-7 (Breast Cancer) | Not specified | ||
| Everolimus (RAD001) | mTORC1 | MCF-7 (Breast Cancer) | 0.0291 (high glucose) |
| MDA-MB-231 (Breast Cancer) | >0.05 (low glucose) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used.
Visualizing the Mechanism of Action
To better understand the therapeutic intervention points within the PI3K/Akt signaling cascade, the following diagrams illustrate the pathway and a typical experimental workflow for its analysis.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Experimental workflow for validating PI3K/Akt pathway inhibition.
Detailed Experimental Protocols
For researchers aiming to validate the effects of this compound or other inhibitors on the PI3K/Akt pathway, the following are detailed protocols for key experiments.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of the compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound and/or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR).
Materials:
-
Cancer cell lines
-
This compound and/or other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of PI3K or Akt.
Materials:
-
Recombinant PI3K or Akt enzyme
-
Kinase assay buffer
-
Substrate (e.g., PIP2 for PI3K, a specific peptide for Akt)
-
ATP
-
This compound and/or other inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
This guide provides a foundational understanding of this compound's role in targeting the PI3K/Akt pathway. The presented data and protocols are intended to facilitate further research and development in the pursuit of novel and effective cancer therapies.
References
Synergistic Potential of Lupiwighteone: A Comparative Guide to Combinations with Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lupiwighteone, a novel isoprenoid-substituted isoflavone (B191592) isolated from the roots of Glycyrrhiza glabra, has demonstrated promising anticancer activities, including the ability to reverse multidrug resistance in cancer cells.[1] The therapeutic potential of natural compounds is often enhanced through synergistic interactions when combined with other phytochemicals.[2][3] While direct experimental evidence on the synergistic effects of this compound with other natural compounds is currently limited, this guide provides a comparative analysis of synergistic combinations involving structurally related isoflavones and extracts from Glycyrrhiza glabra. The data presented herein, derived from preclinical studies, offers a foundational framework for future research into novel this compound-based combination therapies.
The exploration of synergistic combinations is a burgeoning field in pharmacology, aiming to achieve enhanced therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance.[4] This guide will delve into the experimental data, detailed protocols, and underlying molecular mechanisms of synergistic interactions of isoflavones and other natural compounds, providing a valuable resource for researchers seeking to unlock the full therapeutic potential of this compound.
Synergistic Combinations of Isoflavones and Related Compounds
As this compound is an isoflavone, examining the synergistic effects of other well-studied isoflavones, such as genistein, can provide valuable insights into potential combinations for this compound.
Isoflavone-Phytochemical Combinations
| Combination | Cell Line/Model | Key Synergistic Effects | Quantitative Data (IC50, CI) | Reference |
| Genistein + Lycopene | LNCaP, PC3, VeCaP (Prostate Cancer Cells) | Increased apoptosis and inhibition of cell growth. | Data suggests additive to synergistic effects in delaying the progression of both hormone-sensitive and hormone-refractory prostate cancer. Specific CI values were not detailed in the reviewed text. | [5] |
| Genistein + Vitamin D | Primary Human Prostatic Epithelial Cells (HPEC) and Prostate Cancer Cells | Synergistically suppressed cell proliferation. Induced cell cycle arrest at different phases (Genistein at G2/M, Vitamin D at G1/0). | Isobolographic analysis confirmed synergistic suppression of proliferation. |
Synergistic Combinations Involving Glycyrrhiza glabra (Licorice) Extracts
This compound is a constituent of Glycyrrhiza glabra. Studies on the synergistic effects of licorice extracts with other botanicals can offer clues for potent natural compound combinations.
| Combination | Disease Model | Key Synergistic Effects | Supporting Evidence | Reference |
| Glycyrrhiza glabra + Ginger Extracts | Colon Cancer (In vitro and in vivo) | Reduced colon cancer development, enhanced cytotoxic T-lymphocyte (CTL) infiltration into the tumor site, and boosted apoptosis. | The combination was more effective than individual extracts in preclinical models. | |
| Glycyrrhiza glabra + Agastache rugosa | Murine Model of COPD | More effective at inhibiting neutrophilic airway inflammation by regulating inflammatory cytokines and CXCL-2 by blocking the IL-17/STAT3 pathway. | The herbal mixture significantly decreased the number of neutrophils in the lungs and bronchoalveolar lavage (BAL) fluid. | |
| Glycyrrhiza glabra + Nigella sativa + Zingiber officinale | H9c2 Cardiomyocytes (Doxorubicin-induced toxicity model) | Produced a much higher protective effect against doxorubicin-induced toxicity by reducing oxidative stress and inhibiting apoptosis. | The combination (NGZ) increased cell viability to a maximum of 70%, significantly higher than individual extracts. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. Below are representative protocols for key experiments cited in the context of synergistic natural compound research.
Cell Viability and Proliferation Assays (MTT Assay)
-
Cell Seeding: Plate cells (e.g., LNCaP, H9c2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of individual compounds and their combinations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively determined using the Combination Index (CI) method developed by Chou and Talalay.
-
Dose-Effect Curves: Generate dose-effect curves for each individual compound and for their combinations at fixed ratios.
-
Median-Effect Analysis: The data is analyzed using the median-effect equation: fa/fu = (D/Dm)^m, where fa is the fraction affected, fu is the fraction unaffected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the dose-effect curve.
-
CI Calculation: The Combination Index is calculated using the following equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of compound 1 and compound 2 alone that inhibit x%, and (D)1 and (D)2 are the doses of compound 1 and compound 2 in combination that also inhibit x%.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blot Analysis for Signaling Pathway Proteins
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, NF-κB, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Synergy
Understanding the molecular pathways targeted by combined natural compounds is essential for rational drug development.
Inhibition of Pro-inflammatory Pathways
The synergistic anti-inflammatory effects of many natural compound combinations, such as Glycyrrhiza glabra and Agastache rugosa, are often attributed to their ability to downregulate key inflammatory signaling pathways like NF-κB and STAT3.
References
- 1. researchgate.net [researchgate.net]
- 2. The synergistic and antagonistic antioxidant interactions of dietary phytochemical combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lupiwighteone and Other Prominent Isoflavones
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Biological Activity with Supporting Experimental Data
The landscape of natural product research is continually evolving, with isoflavones emerging as a particularly promising class of compounds for therapeutic development. Their diverse biological activities, ranging from anti-cancer to anti-inflammatory and antioxidant effects, have garnered significant attention. This guide provides a detailed head-to-head comparison of Lupiwighteone, a lesser-known but potent isoflavone (B191592), with the well-studied isoflavones: Genistein, Daidzein, and Biochanin A. The following sections present a comprehensive overview of their comparative efficacy, supported by quantitative experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Comparative Biological Activity: A Quantitative Overview
To facilitate a direct comparison of the biological potency of these isoflavones, the following tables summarize their half-maximal inhibitory concentration (IC50) values across various assays. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity (IC50 Values in µM)
| Isoflavone | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | K562/ADR (Leukemia) | MTT | Decreased IC50 of Adriamycin | [1][2][3][4] |
| MCF-7 (Breast) | MTT | Viability decreased | [5] | |
| MDA-MB-231 (Breast) | MTT | Viability decreased | ||
| Genistein | SiHa (Cervical) | MTT | 80 | |
| PC3 (Prostate) | MTT | 480 (24h) | ||
| Daidzein | SKOV3 (Ovarian) | MTT | 20 | |
| Moody (Normal Ovarian) | MTT | 100 | ||
| 143B (Osteosarcoma) | MTT | 63.59 (48h) | ||
| U2OS (Osteosarcoma) | MTT | 125 (48h) | ||
| MCF-7 (Breast) | MTT | 50 | ||
| Biochanin A | HCT-116 (Colon) | Apoptosis Assay | More potent than Genistein | |
| SW-480 (Colon) | Apoptosis Assay | More potent than Genistein |
Table 2: Anti-inflammatory Activity (IC50 Values in µM)
| Isoflavone | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | NO Inhibition | N/A | |
| Genistein | RAW 264.7 | NO Inhibition | 50 | |
| Daidzein | RAW 264.7 | NO Inhibition | 35.68 (as BSE) | |
| 8-Hydroxydaidzein | RAW 264.7 | NO Inhibition | N/A (Suppresses NO) | |
| Biochanin A | RAW 264.7 | NO Inhibition | N/A |
Table 3: Antioxidant Activity
| Isoflavone | Assay | Activity/IC50 (µM) | Reference |
| This compound | DPPH/ABTS | N/A | |
| Genistein | ABTS | IC50 ≈ 43.17 µg/mL | |
| Daidzein | DPPH/ABTS | Low activity | |
| 8-Hydroxydaidzein | ABTS | IC50 = 2.19 | |
| DPPH | IC50 = 58.93 | ||
| Biochanin A | DPPH | Good scavenging activity |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these isoflavones are underpinned by their ability to modulate key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the established mechanisms of action.
Caption: this compound's Anticancer Mechanism.
This compound has been shown to induce both caspase-dependent and -independent apoptosis in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation and survival.
Caption: Genistein's Anti-inflammatory Pathway.
Genistein exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and various cytokines.
Caption: Antioxidant Mechanism of Isoflavones.
Many isoflavones, including Genistein and Biochanin A, exhibit antioxidant activity by directly scavenging free radicals, thereby reducing oxidative stress. The efficacy of this action varies depending on the specific isoflavone and the assay used.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
MTT Assay for Cell Viability
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the isoflavone of interest and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Caption: Nitric Oxide Inhibition Assay Workflow.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of the isoflavone for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
DPPH Radical Scavenging Assay
Caption: DPPH Assay Workflow.
Protocol:
-
Sample Preparation: Prepare different concentrations of the isoflavone in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the isoflavone solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the isoflavone). Ascorbic acid or Trolox is typically used as a positive control.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound alongside the more established isoflavones. While Genistein, Daidzein, and Biochanin A have been extensively studied, this compound demonstrates promising anticancer activity, particularly in its ability to reverse multidrug resistance and induce apoptosis through the PI3K/Akt/mTOR pathway. Further research is warranted to fully elucidate the anti-inflammatory and antioxidant capacities of this compound and to establish a more comprehensive quantitative comparison with other isoflavones. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic applications of these potent natural compounds.
References
- 1. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound induces caspase-dependent and -independent apoptosis on human breast cancer cells via inhibiting PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lupiwighteone: A Comparative Analysis of Cytotoxicity in Cancer vs. Normal Cells
For Immediate Release
A comprehensive review of available preclinical data on Lupiwighteone, a novel isoflavone, reveals its potent cytotoxic effects against various cancer cell lines, alongside a projected favorable safety profile concerning normal, non-cancerous cells. This guide synthesizes the existing research to provide a comparative analysis of this compound's toxicity, offering valuable insights for researchers, scientists, and drug development professionals. While direct comparative studies on this compound's toxicity in normal versus cancer cells are limited, the evidence strongly suggests a selective action against malignant cells.
Data Presentation: Quantitative Analysis of Cytotoxicity
Currently, specific IC50 values for this compound in normal human cell lines are not available in the reviewed literature. However, extensive data exists for its activity in various cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference |
| MCF-7 | Breast Cancer (ER+) | Decreased cell viability; induction of caspase-dependent and -independent apoptosis. | [1] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | Reduced cell viability; induction of apoptosis through DNA fragmentation and nuclear condensation. | [1] |
| K562/ADR | Leukemia (Adriamycin-resistant) | Induces apoptosis via the mitochondrial pathway; reverses multidrug resistance. When combined with adriamycin, it decreases the IC50 of the resistant cells. | [2][3][4] |
| SH-SY5Y | Neuroblastoma | Inhibits cell growth in a concentration- and time-dependent manner; induces G2/M phase cell cycle arrest and apoptosis. |
Experimental Protocols
The cytotoxic and mechanistic effects of this compound have been primarily elucidated through the following key experimental protocols:
1. Cell Viability and Cytotoxicity Assessment (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye, MTT, is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cells (both cancer and normal) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for specific time intervals (e.g., 24, 48, 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry):
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Both adherent and floating cells are collected and washed.
-
The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry, which quantifies the fluorescence intensity of thousands of individual cells.
-
The results are plotted to show the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
3. Western Blot Analysis for Signaling Pathway Proteins:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It provides insights into the molecular mechanisms affected by the drug.
-
Methodology:
-
Cells are treated with this compound, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, mTOR, Bcl-2, caspases).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric), which is then captured and quantified.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. benthamdirect.com [benthamdirect.com]
Cross-validation of In Vitro and In Vivo Efficacy of Lupiwighteone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the currently available in vitro experimental data on Lupiwighteone, a promising isoflavone (B191592) with demonstrated anticancer properties. While direct in vivo studies on this compound are not yet available in the public domain, this guide aims to equip researchers with a thorough understanding of its mechanisms of action demonstrated in laboratory settings. This allows for an informed perspective on its potential therapeutic applications and highlights the need for future animal studies.
I. Data Presentation: In Vitro Bioactivity of this compound
This compound has been shown to possess significant anticancer effects across various cancer cell lines. Its primary activities include the induction of apoptosis (programmed cell death) and the reversal of multidrug resistance in cancer cells. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| K562/ADR | Adriamycin-resistant Leukemia | Decreased IC50 when combined with Adriamycin, suggesting reversal of multidrug resistance.[1][2][3] | [1] |
| MCF-7 | Estrogen Receptor (ER)-positive Breast Cancer | Decreased cell viability and induction of apoptosis. | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Decreased cell viability and induction of apoptosis. | |
| Prostate Cancer Cells | Prostate Cancer | General anticancer activity has been noted. | |
| Neuroblastoma Cells | Neuroblastoma | General anticancer activity has been noted. |
Table 2: Effect of this compound on Key Apoptotic and Autophagy Proteins in K562/ADR Cells
| Protein | Pathway | Effect | Reference |
| Bax | Mitochondrial Apoptosis | Upregulation | |
| Cyto C | Mitochondrial Apoptosis | Upregulation | |
| Caspase-3 | Mitochondrial Apoptosis | Upregulation | |
| PARP1 | Mitochondrial Apoptosis | Upregulation | |
| Beclin 1 | Autophagy | Upregulation | |
| LC3 II | Autophagy | Upregulation |
Table 3: Effect of this compound on Signaling Pathways in Cancer Cells
| Cell Line | Pathway | Key Proteins Affected | Effect | Reference |
| K562/ADR | PrPC-PI3K-Akt | PrPC, PI3K, Akt | Downregulation | |
| K562/ADR | PrPC-Oct4 | PrPC, Oct4 | Downregulation | |
| MCF-7 & MDA-MB-231 | PI3K/Akt/mTOR | PI3K, p-Akt, p-mTOR | Downregulation |
II. In Vivo Studies: Current Landscape
As of the latest literature review, there are no published in vivo studies specifically evaluating the efficacy, pharmacokinetics, or toxicity of this compound in animal models. The data presented in this guide is solely based on in vitro findings.
For context, related flavonoids such as luteolin (B72000) and apigenin (B1666066) have been investigated in animal models for their anticancer effects. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth. Such studies are crucial for determining the therapeutic potential of a compound before it can be considered for clinical trials. The absence of in vivo data for this compound represents a significant knowledge gap and a critical next step for its development as a potential therapeutic agent.
III. Experimental Protocols
The following are detailed methodologies for key in vitro experiments that have been used to characterize the bioactivity of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells.
-
Methodology:
-
Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
-
2. Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells following treatment with this compound.
-
Methodology:
-
Cells are treated with this compound for a designated time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, autophagy, and signaling pathways.
-
Methodology:
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Caspase-3, p-Akt, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
IV. Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
References
Lupiwighteone: A Comparative Analysis of its Anticancer Efficacy Across Diverse Malignancies
For Immediate Release
A comprehensive review of recent preclinical studies reveals the promising anticancer potential of Lupiwighteone, a natural isoflavonoid, against a range of cancer types. This guide synthesizes the available data on its efficacy, mechanism of action, and the experimental basis for these findings, offering a valuable resource for researchers, scientists, and professionals in drug development.
This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, most notably in breast cancer and drug-resistant leukemia. Its mechanism of action primarily involves the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Comparative Efficacy of this compound: A Tabular Summary
The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 (ER+) | Value not explicitly stated in provided abstracts | [1] |
| Breast Cancer | MDA-MB-231 (TNBC) | Value not explicitly stated in provided abstracts | [1] |
| Leukemia | K562/ADR (Adriamycin-resistant) | Decreased in the presence of Adriamycin | [2] |
| Prostate Cancer | PC-3 | Mentioned, but specific value not provided | [2] |
| Neuroblastoma | SH-SY5Y | Mentioned, but specific value not provided | [2] |
Note: While studies confirm the activity of this compound in these cell lines, the precise IC50 values were not consistently available in the reviewed literature abstracts. Further investigation of the full-text articles is recommended for detailed quantitative analysis.
Unraveling the Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects through the targeted disruption of critical signaling cascades within cancer cells. The primary pathways identified to date are the PI3K/Akt/mTOR pathway in breast cancer and the PrPC-Oct4 and mitochondrial apoptosis pathways in drug-resistant leukemia.
PI3K/Akt/mTOR Pathway Inhibition in Breast Cancer
In both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, this compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This inhibition triggers both caspase-dependent and -independent apoptosis, leading to programmed cell death.
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.
Reversal of Multidrug Resistance in Leukemia
A significant finding is the ability of this compound to reverse multidrug resistance in adriamycin-resistant K562 leukemia cells (K562/ADR). This effect is mediated through the regulation of the cellular prion protein (PrPC)-Oct4 axis and the induction of apoptosis via the mitochondrial pathway. This compound treatment leads to the downregulation of the PrPC-PI3K-Akt axis, further contributing to its anticancer activity.
Caption: Mechanism of this compound in reversing multidrug resistance.
Experimental Protocols: A Guide to Reproducibility
To facilitate further research and validation of these findings, detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The treatment medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, caspases).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.
Conclusion
This compound presents a compelling profile as a potential anticancer agent with activity against multiple cancer types, including those with acquired drug resistance. Its ability to target fundamental signaling pathways like PI3K/Akt/mTOR highlights its therapeutic potential. Further in-depth studies are warranted to establish a broader range of IC50 values across a comprehensive panel of cancer cell lines and to elucidate the full spectrum of its molecular mechanisms. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to build upon these promising findings.
References
- 1. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - Hu - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 2. This compound as an Antitumor Agent Reverses Multidrug Resistance in K562/ADR Cells by Regulating Cellular Prion Protein-Oct4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Lupiwighteone: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The following are general safety guidelines for handling Lupiwighteone:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Handle solid this compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. For solid spills, carefully sweep the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed container for disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. This process is designed to treat this compound as a potentially hazardous chemical waste in the absence of specific data to the contrary.
1. Waste Characterization and Segregation:
-
Identify Waste Streams: Determine if the this compound waste is in solid form (e.g., expired reagent, contaminated labware) or dissolved in a solvent.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[1] It is best practice to collect aqueous and organic solvent wastes separately.[1]
2. Waste Collection and Containerization:
-
Solid Waste:
-
Collect pure, solid this compound waste and contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof container.[2][3]
-
The container should be made of a material compatible with organic compounds, such as a high-density polyethylene (B3416737) (HDPE) wide-mouthed jar.[3]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, chemical-resistant container (e.g., glass or solvent-resistant plastic bottle).
-
If the original container is used for waste collection, ensure it is in good condition with no signs of degradation.
-
Never dispose of this compound solutions down the sink.
-
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of any solvents or other chemicals present with their approximate concentrations.
-
Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be a secondary containment system to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. They are equipped to handle the final disposal in compliance with all regulations.
Experimental Protocol for Waste Preparation
The following is a general protocol for preparing an unknown or research-grade chemical like this compound for disposal:
-
Don Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare a Waste Container: Select a clean, dry, and chemically compatible container with a secure lid.
-
Label the Container: Affix a "Hazardous Waste" label and fill in all required information, including the date, your name, and the full chemical name(s) of the contents.
-
Transfer Waste:
-
For solid waste, carefully transfer the this compound powder or contaminated items into the labeled container.
-
For liquid waste, pour the solution into the labeled container, taking care to avoid splashes.
-
-
Secure and Store: Tightly close the container and place it in your designated SAA.
-
Request Pickup: Follow your institution's established procedure to request a hazardous waste pickup.
This compound and the PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway.
References
Navigating the Safe Handling of Lupiwighteone: A Comprehensive Guide
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling Lupiwighteone. The following table summarizes the recommended PPE, categorized by laboratory activity.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | Powder-free nitrile gloves are recommended to prevent allergic reactions. An N95 respirator is essential to prevent inhalation of fine particles. |
| Solution Preparation and Handling | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Chemical splash goggles provide a higher level of protection against splashes than safety glasses. |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses | Standard PPE for sterile cell culture work is sufficient, assuming the final concentration of this compound is low. |
| Waste Disposal | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield | A face shield offers an additional layer of protection when handling bulk waste. |
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following table outlines first-aid measures in case of accidental exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel. |
Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
Operational Plan:
-
Acquisition and Receipt: Upon receipt, inspect the container for any damage or leaks. Log the compound in the chemical inventory.
-
Preparation: All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation risk. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Administration (In Vitro/In Vivo): Use appropriate containment procedures, such as a biological safety cabinet for cell-based assays. For animal studies, follow approved institutional protocols for handling and administration of test compounds.
Storage Plan:
-
Short-term: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Long-term: For long-term storage, consult the manufacturer's recommendations. Typically, compounds like this compound are stored at -20°C or -80°C, protected from light.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weigh boats, and tubes, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated media, in a labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.
-
Final Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound from preparation to disposal.
Disclaimer: The information provided is based on general laboratory safety principles for handling chemical compounds. Researchers should always consult with their institution's Environmental Health and Safety department for specific guidance and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
